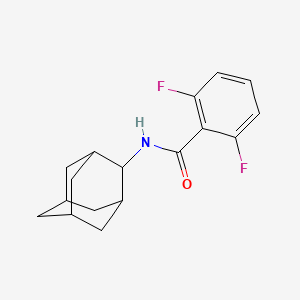

N-(adamantan-2-yl)-2,6-difluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-adamantyl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2NO/c18-13-2-1-3-14(19)15(13)17(21)20-16-11-5-9-4-10(7-11)8-12(16)6-9/h1-3,9-12,16H,4-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFPBSTZWVIXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization of the 2,6 Difluorobenzamide Ring

One prominent strategy involves introducing a functional group onto the 2,6-difluorobenzamide (B103285) ring system, which then serves as a point of attachment for other bioactive fragments. A common precursor for this approach is 2,6-difluoro-3-hydroxybenzamide (B1390191). The hydroxyl group provides a reactive handle for forming ether linkages.

Studies focused on developing inhibitors for the bacterial cell division protein FtsZ have successfully employed this method. researchgate.netnih.gov In this research, various heterocyclic moieties were linked to the 3-position of the 2,6-difluorobenzamide scaffold via a methylenoxy bridge. researchgate.netnih.gov This design aimed to combine the established inhibitory potential of the benzamide (B126) core with the diverse chemical space of different heterocycles to optimize antibacterial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The synthesis generally involves the reaction of 2,6-difluoro-3-hydroxybenzamide with an appropriate alkyl or benzyl (B1604629) halide or through a Mitsunobu reaction. researchgate.net

The table below summarizes a selection of hybrid constructs synthesized using this methodology and their corresponding biological activities.

| Compound Name | Attached Heterocycle | Reported Antibacterial Activity (MIC) | Reference |

|---|---|---|---|

| 3-((6-chloropyridin-3-yl)methoxy)-2,6-difluorobenzamide | 6-chloropyridine | MIC against B. subtilis: 0.5 µg/mL; S. aureus: 1 µg/mL | researchgate.netnih.gov |

| 2,6-difluoro-3-((6-(trifluoromethyl)pyridin-3-yl)methoxy)benzamide | 6-(trifluoromethyl)pyridine | MIC against B. subtilis: 1 µg/mL; S. aureus: 2 µg/mL | researchgate.netnih.gov |

| 2,6-difluoro-3-((2-methylthiazol-4-yl)methoxy)benzamide | 2-methylthiazole | MIC against S. aureus: >128 µg/mL | researchgate.net |

| 3-((2,4-dichlorobenzyl)oxy)-2,6-difluorobenzamide | 2,4-dichlorobenzene | MIC against B. subtilis: 0.5 µg/mL; S. aureus: 1 µg/mL | researchgate.netnih.gov |

Hybridization Via the Adamantane Moiety

The adamantane (B196018) cage is a valued pharmacophore due to its rigid, lipophilic nature, which can enhance a molecule's bioavailability and interaction with biological targets. nih.gov A second hybridization strategy, therefore, uses an adamantane carbonyl or a related derivative as a starting point to attach other pharmacologically active groups.

A pertinent example is the synthesis of 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea. researchgate.net This molecule represents a hybrid construct that incorporates both the adamantane group and a difluorinated phenyl ring, linked by a carbonylthiourea bridge. The synthesis involves a one-pot reaction between adamantane-1-carbonyl chloride, potassium thiocyanate, and an appropriate aminophenol (4-amino-3,5-difluorophenol). researchgate.net This methodology showcases a robust way to create complex hybrids by acylating a bifunctional linker. The resulting molecule features distinct domains: the bulky adamantane group, the flexible and hydrogen-bonding-capable carbonylthiourea linker, and the electronically modified difluorohydroxyphenyl ring. researchgate.net

Structural analysis of this hybrid revealed that the molecule's conformation is stabilized by intramolecular hydrogen bonds, and its crystal packing is governed by a network of intermolecular hydrogen bonds, demonstrating how these linkages influence the supramolecular assembly of the final construct. researchgate.net

The table below details the key structural features of this adamantane-based hybrid molecule.

| Compound Name | Synthetic Precursors | Key Structural Features | Reference |

|---|---|---|---|

| 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea | Adamantane-1-carbonyl chloride, Potassium thiocyanate, 4-Amino-3,5-difluorophenol | Contains adamantane, carbonylthiourea, and 2,6-difluorohydroxyphenyl moieties. The crystal structure forms 1-D chains via N—H···O and O—H···S hydrogen bonds. | researchgate.net |

Structural Elucidation and Conformational Analysis in Chemical Research

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are fundamental to confirming the identity and purity of a newly synthesized compound. Each technique provides unique information about the molecule's atomic composition and connectivity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would be essential for mapping the carbon-hydrogen framework of N-(adamantan-2-yl)-2,6-difluorobenzamide.

¹H NMR: This spectrum would be expected to show distinct signals for the protons on the adamantane (B196018) cage, the amide (N-H) proton, and the protons on the 2,6-difluorophenyl ring. The chemical shift, integration, and multiplicity (splitting pattern) of each signal would confirm the connectivity. For instance, the amide proton would likely appear as a doublet due to coupling with the proton on the C2 position of the adamantane ring. The adamantyl protons themselves would present a complex pattern of signals characteristic of the rigid cage structure.

¹³C NMR: The carbon spectrum would show signals corresponding to each unique carbon environment. The carbonyl carbon of the amide and the fluorine-bearing carbons of the phenyl ring would be readily identifiable by their characteristic chemical shifts. The spectrum would also confirm the number of distinct carbon atoms in the adamantane moiety, consistent with its C2-substitution pattern.

Utilization of Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands would be expected:

N-H Stretch: A characteristic absorption band for the amide N-H group, typically in the region of 3300-3500 cm⁻¹.

C=O Stretch: A strong absorption from the amide carbonyl group, usually found around 1630-1690 cm⁻¹.

C-F Stretch: Strong bands indicating the presence of the carbon-fluorine bonds on the aromatic ring, typically in the 1100-1400 cm⁻¹ region.

C-H Stretch: Absorptions corresponding to the C-H bonds of the aliphatic adamantane cage and the aromatic ring.

Advanced Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its elemental formula. Analysis of the fragmentation pattern could reveal the loss of the 2,6-difluorobenzoyl group or fragmentation of the adamantane cage, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Molecular and Supramolecular Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography would offer definitive proof of its three-dimensional structure.

Determination of Molecular Conformation in the Crystalline State

This technique would precisely measure all bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the exact spatial arrangement of the adamantane and 2,6-difluorobenzamide (B103285) moieties relative to each other. For example, it would determine the planarity of the amide bond and the specific torsion angle between the phenyl ring and the carbonyl group, which is known to be influenced by the presence of ortho-substituents like fluorine. researchgate.net

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

X-ray crystallography is unparalleled in its ability to map the interactions between molecules in the solid state. Analysis of the crystal packing would likely reveal intermolecular hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen as an acceptor, potentially forming chains or dimeric structures. Other noncovalent interactions, such as C-H···F or C-H···π interactions, could also be identified, providing crucial insights into the supramolecular assembly of the compound in its crystalline form.

While detailed experimental data for this compound is currently absent from the scientific literature, the combination of these powerful analytical methods would be required to fully elucidate its structure and chemical properties.

Conformational Landscape and Intramolecular Dynamics

The three-dimensional arrangement of atoms in this compound and the dynamic interplay between its constituent parts define its conformational landscape. This landscape is primarily shaped by the rotational freedom around the amide bond and the bond connecting the benzamide (B126) group to the adamantane moiety, as well as the inherent rigidity of the adamantane cage and the steric and electronic effects of the fluorine substituents.

The intramolecular dynamics of this compound are characterized by rotations around the C(aryl)-C(O) and N-C(adamantyl) single bonds. The rotation around the C(aryl)-C(O) bond is subject to an energy barrier influenced by the ortho-difluoro substitution, leading to the preferred non-planar conformers. nih.gov The rotation around the amide C-N bond is generally restricted due to its partial double bond character, leading to distinct cis and trans isomers. In related secondary amides, the trans conformation is typically favored due to lower steric hindrance.

Table of Key Torsional Angles

| Torsion Angle | Description | Expected Value (degrees) | Reference |

|---|---|---|---|

| O=C-C(aryl)-C(aryl) | Defines the planarity of the benzamide group | ~ ±27 | nih.gov |

| C(aryl)-C-N-C(adamantyl) | Amide bond planarity | ~ 180 (trans) | General chemical principles |

Table of Selected Bond Lengths and Angles

Data inferred from crystal structures of related compounds containing the 2,6-difluorobenzamide or adamantane amide motifs.

| Bond/Angle | Type | Typical Value | Reference |

|---|---|---|---|

| C-F | Aromatic C-F bond | 1.339(3) - 1.355(2) Å | researchgate.net |

| C=O | Amide carbonyl | ~1.23 Å | General chemical principles |

| C-N | Amide C-N bond | ~1.33 Å | General chemical principles |

| C-C (adamantane) | C-C single bond in cage | ~1.54 Å | General chemical principles |

| C-C-C (adamantane) | Angle in chair conformation | ~109.5° | nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of N-(adamantan-2-yl)-2,6-difluorobenzamide.

Theoretical studies on similar adamantane-containing molecules, such as N′-(adamantan-2-ylidene)benzohydrazide, have utilized Density Functional Theory (DFT) to identify stable conformers. For this compound, geometry optimization would likely be performed using DFT methods with a suitable basis set, such as B3LYP/6-311++G(d,p), to find the lowest energy conformation. The presence of the bulky adamantane (B196018) group and the 2,6-difluorobenzamide (B103285) moiety would lead to a non-planar structure. Conformational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189) has shown that the presence of fluorine atoms induces non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring being energetically favorable. A similar energetic preference for a non-planar conformation would be expected for this compound. The energetic analysis would also involve calculating the rotational barrier of the amide bond, which influences the molecule's flexibility and binding capabilities.

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Stable Conformation | Non-planar | Analogous 2,6-difluorobenzamide structures |

| Dihedral Angle (Amide-Ring) | Likely around -27° to -58° | Conformational analysis of similar compounds |

| Computational Method | DFT (e.g., B3LYP/6-311++G(d,p)) | Common practice for organic molecules |

Theoretical calculations can predict spectroscopic data, which aids in the experimental characterization of the compound. The vibrational spectrum (FT-IR and Raman) can be calculated using DFT methods. For instance, in related benzohydrazide (B10538) derivatives, DFT calculations have helped assign vibrational modes. For this compound, characteristic vibrational frequencies for the C=O stretching of the amide, N-H stretching, C-F stretching, and various vibrations of the adamantane cage would be predicted. The calculated vibrational wavenumbers are often scaled to improve agreement with experimental data.

UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) or more advanced methods like multireference perturbation theory. These calculations would predict the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the benzamide (B126) chromophore. The solvent's effect on the absorption maxima can also be modeled.

| Spectroscopy | Predicted Feature | Computational Approach |

| Vibrational (IR/Raman) | C=O stretch, N-H stretch, C-F stretch, adamantane cage modes | DFT calculations |

| Electronic (UV-Vis) | π→π* and n→π* transitions | TD-DFT or multireference perturbation theory |

The electronic properties of this compound can be understood by analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. In related adamantane derivatives, the HOMO and LUMO are often distributed over the aromatic and amide portions of the molecule. For this compound, the HOMO is expected to be localized on the electron-rich 2,6-difluorobenzamide ring, while the LUMO may be distributed across the entire amide and aromatic system. The presence of the electron-withdrawing fluorine atoms would likely lower the energy of the molecular orbitals. Natural Bond Orbital (NBO) analysis can provide further insights into charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding.

| Property | Predicted Characteristic | Method of Analysis |

| HOMO-LUMO Gap | Determines chemical reactivity and stability | DFT calculations |

| HOMO Localization | Expected on the 2,6-difluorobenzamide ring | Analysis of molecular orbital plots |

| LUMO Localization | Distributed across amide and aromatic system | Analysis of molecular orbital plots |

| Charge Distribution | Influenced by fluorine atoms and amide group | NBO analysis |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule binds to a macromolecular target.

Molecular docking studies on compounds containing the 2,6-difluorobenzamide motif have shown its importance for binding to targets like the bacterial cell division protein FtsZ. The non-planar conformation of the 2,6-difluorobenzamide moiety is crucial for fitting into the binding pocket. Similarly, adamantane scaffolds are known to bind to hydrophobic pockets in receptors such as the sigma-2 receptor. For this compound, docking studies would likely predict that the adamantane group anchors the molecule in a hydrophobic pocket of a target protein, while the 2,6-difluorobenzamide portion engages in more specific interactions. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), can be calculated to estimate the strength of the interaction.

| Target Class | Predicted Binding Feature | Rationale |

| Enzymes (e.g., FtsZ) | Adam |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov These simulations provide detailed information on the conformational changes and stability of a ligand-protein complex, which is crucial for understanding the molecular basis of a drug's mechanism of action. researchgate.netuzh.ch

MD simulations are instrumental in assessing the stability of a ligand when bound to its protein target. Key parameters such as the root-mean-square deviation (RMSD) and the number of hydrogen bonds are monitored throughout the simulation to evaluate the complex's stability.

For instance, in a study of an adamantane derivative targeting the glutamate (B1630785) receptor, the RMSD of the protein's backbone atoms was monitored. ksu.edu.sa A lower and more stable RMSD value for the ligand-protein complex compared to the unbound protein (apo-protein) suggests that the ligand binding confers greater stability to the system. ksu.edu.sa Similarly, the stability of adamantane-based compounds targeting the sigma-2 receptor was evaluated using 50 ns MD simulations, where the RMSD of the complex was a key indicator of stability.

The flexibility of the ligand and protein residues within the binding site is often analyzed using the root-mean-square fluctuation (RMSF). This analysis can identify which parts of the protein become more or less flexible upon ligand binding, offering insights into the induced conformational changes. researchgate.net

Hydrogen bonds play a critical role in the stabilization of ligand-protein complexes. MD simulations allow for the tracking of hydrogen bond formation and breakage over time. For example, studies on N′-(adamantan-2-ylidene)-substituted benzohydrazide derivatives have highlighted the importance of multiple hydrogen bonds in stabilizing molecular dimers. researchgate.net In another study, an adamantane derivative was found to form up to two stable hydrogen bonds with its target receptor, which is a significant factor for a stable complex.

A hypothetical MD simulation of this compound complexed with a target protein would likely focus on these parameters. The bulky adamantane cage would be expected to form significant hydrophobic interactions within a corresponding pocket of the receptor, while the 2,6-difluorobenzamide moiety could participate in hydrogen bonding and other specific interactions. The fluorine atoms on the benzamide ring are known to enhance binding affinity and can act as conformational control elements. mdpi.com

Table 1: Illustrative Data from MD Simulations of Adamantane Derivatives

| Compound/System | Simulation Length (ns) | Average RMSD (nm) | Key Hydrogen Bonds |

| Adamantane Derivative-Glutamate Receptor Complex | 100 | ~0.8 (Backbone) | Interactions with Glu14, Asp175, Ser174 |

| Apo-Glutamate Receptor | 100 | ~1.0 (Backbone) | N/A |

| Adamantane-based Sigma-2 Receptor Ligand Complex | 50 | Lower than apo-protein | Up to 2 stable H-bonds |

This table is illustrative and compiled from data on analogous compounds to demonstrate typical outputs of MD simulation studies.

MD simulations can provide a dynamic picture of how a ligand binds to and unbinds from its target protein. While standard MD simulations are often too short to capture the full binding or dissociation event, they can reveal the initial steps of these processes and the key interactions that guide them.

These simulations can highlight the conformational rearrangements that both the ligand and the protein undergo during the binding process. For example, the simulations might show the ligand adopting a specific conformation to fit into the binding pocket, or the protein's side chains moving to accommodate the ligand. uzh.ch Understanding these dynamic events is crucial for explaining the kinetics of ligand binding and can inform the design of molecules with improved binding and unbinding rates. uzh.ch

In the context of this compound, simulations could reveal how the rigid adamantane group orients itself within a lipophilic pocket of a target protein. nih.gov The flexibility of the amide bond might allow the 2,6-difluorobenzamide portion to find an optimal position for forming hydrogen bonds and other polar interactions. These dynamic insights are more detailed than what can be obtained from static molecular docking studies alone. nih.gov

In Silico Prediction of Biological Activity Parameters

In silico tools are widely used in the early stages of drug discovery to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. mdpi.com These predictions help in prioritizing compounds for synthesis and experimental testing.

For adamantane derivatives, various in silico models have been employed to predict their potential biological activities. For example, Prediction of Activity Spectra for Substances (PASS) analysis has been used to predict the analgesic activity of certain adamantane compounds. ksu.edu.sa Other studies have used computational tools to predict the antimicrobial and antiproliferative activities of adamantane-containing molecules. researchgate.netresearchgate.net

In a study on N-alkyl nitrobenzamides, in silico tools were used to screen for antitubercular activity, and the results were then correlated with in vitro and ex vivo experiments. researchgate.net Similarly, for a series of 1-piperazine indole (B1671886) hybrids, in silico predictions were used to assess their physicochemical, pharmacokinetic, and safety properties at the outset of the drug discovery process.

For this compound, a similar in silico evaluation would likely be performed. The predictions would be based on its structural similarity to known active compounds. The 2,6-difluorobenzamide moiety is a known pharmacophore in inhibitors of the bacterial cell division protein FtsZ, suggesting potential antibacterial activity. nih.gov The adamantane group is present in various antiviral and CNS-acting drugs, which could indicate other potential activities. mdpi.com

Table 2: Hypothetical In Silico Biological Activity Prediction for this compound

| Prediction Parameter | Predicted Activity/Property | Basis for Prediction (from analogs) |

| Primary Predicted Activity | ||

| Antibacterial (FtsZ inhibitor) | Probable | The 2,6-difluorobenzamide scaffold is a known FtsZ inhibitor. nih.govresearchgate.net |

| Antiviral | Possible | The adamantane moiety is a key feature of antiviral drugs like amantadine. mdpi.com |

| Other Potential Activities | ||

| Kinase Inhibitor | Possible | Many benzamide derivatives show kinase inhibitory activity. |

| GPCR Ligand | Possible | The structural features are common in GPCR ligands. |

| Physicochemical Properties | ||

| Lipophilicity (LogP) | High | Due to the bulky and nonpolar adamantane group. |

| Drug-likeness | Favorable | Based on general structural alerts and property ranges for oral drugs. mdpi.com |

This table is a hypothetical representation based on the known activities of the constituent chemical moieties and is for illustrative purposes only.

Pre Clinical Biological Activity and Mechanistic Research

Enzyme Inhibition Studies

The inhibitory effects of N-(adamantan-2-yl)-2,6-difluorobenzamide and its structural motifs have been investigated against a range of enzymes, revealing a spectrum of biological activities.

Research into the direct inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not extensively documented in the available literature. However, the adamantane (B196018) moiety is a recognized pharmacophore in the design of cholinesterase inhibitors. nih.gov Derivatives of adamantane have been synthesized and evaluated for their ability to inhibit these enzymes, which are critical in the cholinergic hypothesis of Alzheimer's disease. nih.gov For instance, certain adamantyl-based ester derivatives have been assessed, though their inhibitory activity was found to be influenced by the nature of substituents on the associated phenyl ring. nih.gov The bulky and lipophilic nature of the adamantane cage is a key feature in the design of various enzyme inhibitors. nih.gov

There is no specific data available from the searched scientific literature regarding the direct inhibition of human carbonic anhydrase (hCA) isoenzymes I and II by this compound. Carbonic anhydrase inhibitors are a well-established class of drugs, with sulphonamides being a primary example used in treating conditions like glaucoma and epilepsy. nih.govnih.gov The mechanism of these inhibitors often involves binding to the zinc ion within the enzyme's active site. nih.gov While various complex heterocyclic structures incorporating sulphonamide groups have been designed as selective hCA inhibitors, the inhibitory profile of adamantane-benzamide structures remains an area for further investigation. nih.govnih.gov

Direct studies on the inhibition of steroid sulfatase (STS) by this compound are not found in the reviewed literature. However, the adamantane structure is a component of known potent, non-steroidal STS inhibitors. nih.gov For example, the compound 6-(adamantan-2-ylidene-hydroxybenzoxazole)-O-sulfamate has been identified as a powerful irreversible inhibitor of human STS, with IC50 values in the nanomolar range in various cell-based assays. nih.govnih.gov STS is a crucial enzyme in the biosynthesis of active steroid hormones, and its inhibition is a therapeutic target for hormone-dependent cancers. nih.govsemanticscholar.orgnih.govnih.gov The efficacy of adamantane-containing compounds in this context highlights the potential of this scaffold in designing STS inhibitors. nih.govnih.gov

The 2,6-difluorobenzamide (B103285) scaffold is a known inhibitor of the bacterial cell division protein FtsZ, an attractive target for novel antibiotics due to its essential role in bacterial cytokinesis. nih.govresearchgate.net This protein is a prokaryotic homolog of eukaryotic tubulin. nih.gov The fluorine atoms in the 2,6-difluorobenzamide motif are believed to induce a non-planar conformation that facilitates binding to an allosteric site on the FtsZ protein. researchgate.net This interaction disrupts the formation of the Z-ring, which is critical for bacterial cell division, leading to an antibacterial effect. researchgate.net While research has focused on various derivatives of 2,6-difluorobenzamide, specific inhibitory data for this compound against FtsZ is not detailed in the available sources.

Table 1: Antibacterial Activity of Selected 2,6-Difluorobenzamide Derivatives against S. aureus Note: This table presents data for related compounds to illustrate the activity of the 2,6-difluorobenzamide scaffold, as specific data for this compound was not available in the searched results.

| Compound | Target/Organism | Measurement | Value |

|---|---|---|---|

| 3-Methoxybenzamide (3-MBA) | Staphylococcus aureus | MIC | >10 µg/mL |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism. Data derived from studies on the importance of the 2,6-difluorobenzamide motif. researchgate.net

The 2,6-difluorobenzamide chemical class has been explored for its inhibitory effects on store-operated calcium (SOC) channels. nih.govmdpi.com SOCs, which are activated upon depletion of calcium from the endoplasmic reticulum, are involved in cellular processes such as cell migration and have been implicated in the progression of diseases like colorectal cancer. nih.govmdpi.comnih.gov Studies have synthesized and tested a series of 2,6-difluorobenzamide derivatives, identifying compounds with prominent SOC inhibitory activity. nih.gov However, the specific compound this compound was not among the derivatives detailed in the referenced studies.

Antimicrobial Activity Research (In Vitro and Pre-Clinical Models)

The adamantane moiety is a well-known structural component in the development of antimicrobial agents. nih.govmdpi.comresearchgate.net Various derivatives incorporating adamantane have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com The lipophilic nature of the adamantane cage is thought to contribute to its antimicrobial properties. researchgate.net

Research on adamantane-containing thiosemicarbazides and thiazole (B1198619) compounds has shown that these molecules can exhibit potent, broad-spectrum antibacterial activity. nih.govresearchgate.net For example, certain adamantane-thiazole derivatives displayed significant inhibitory activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Similarly, some adamantane-isothiourea hybrids have shown marked antibacterial effects, particularly against Gram-positive bacteria. mdpi.com

While the broader classes of adamantane and 2,6-difluorobenzamide derivatives show promise as antimicrobial agents, specific in vitro or pre-clinical antimicrobial data for this compound is not explicitly provided in the currently reviewed scientific literature.

Table 2: In Vitro Antimicrobial Activity of Representative Adamantane Derivatives Note: This table showcases the antimicrobial potential of the adamantane scaffold through data on related compounds, as specific data for this compound was not available.

| Compound Class | Test Organism | Measurement | Result (µg/mL) |

|---|---|---|---|

| Adamantane-Thiazole Derivatives | S. aureus | MIC | 0.5 - 32 |

| Adamantane-Thiazole Derivatives | E. coli | MIC | 0.5 - 32 |

| Adamantane-Isothiourea Derivatives | Gram-positive bacteria | MIC | Variable |

| Adamantane-Hydrazide-Hydrazones | S. epidermidis | MIC | 62.5 |

MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Data compiled from studies on various adamantane derivatives. nih.govresearchgate.net

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

There is no available research data concerning the specific activity of this compound against Gram-positive bacterial strains such as Staphylococcus aureus or Bacillus subtilis. Studies on other adamantane derivatives have shown some activity against these types of bacteria. nih.gov

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

No studies were found that investigated the antibacterial efficacy of this compound against Gram-negative bacterial strains like Escherichia coli.

Antifungal Activity Studies (e.g., Candida spp.)

There is no documented research on the antifungal properties of this compound against any fungal species, including Candida spp.

Investigation of Efflux Pump Modulation in Antimicrobial Efficacy

No research has been published regarding the potential for this compound to modulate efflux pumps in antimicrobial resistance.

Antiproliferative and Cytostatic Activity Research (In Vitro)

No specific in vitro studies on the antiproliferative or cytostatic effects of this compound were found in the public domain. Research into other novel adamantane derivatives has shown some potential as anticancer agents targeting various cell lines and mechanisms. nih.govamanote.comrsc.org

Effects on Cancer Cell Lines (e.g., MCF-7 breast cancer cells)

There is no available data from studies testing the effects of this compound on any cancer cell lines, including MCF-7 breast cancer cells.

Mechanistic Research into Antiproliferative Actions

In the absence of primary antiproliferative studies on this compound, there is consequently no mechanistic research into its potential actions in this area.

Receptor Modulation and Binding Studies (Pre-Clinical)

No publicly available data exists on the receptor binding profile or modulatory effects of this compound.

Investigation of Molecular Mechanisms of Action (MOA)

There is no information in the public scientific literature identifying or validating the specific biological targets of this compound.

No studies detailing the effects of this compound on intracellular signaling pathways have been found in the public domain.

Structure Activity Relationship Sar Insights and Lead Optimization in Research

Impact of Adamantane (B196018) Moiety Modifications on Biological Potency and Selectivity

The adamantane scaffold is a key feature in numerous 11β-HSD1 inhibitors, largely due to its bulky, rigid, and lipophilic nature, which can enhance binding affinity and improve pharmacokinetic profiles. nih.govnih.govresearchgate.net SAR studies have revealed that the point of attachment and substitution on the adamantane cage profoundly influences biological activity.

A critical finding is the preference for substitution at the C-2 position of the adamantane ring over the C-1 position for achieving potent inhibition of human 11β-HSD1. nih.gov A comparative study of paired adamantane isomers demonstrated that C-2 substitution, as seen in the parent compound N-(adamantan-2-yl)-2,6-difluorobenzamide, is essential for high potency. nih.gov In contrast, their C-1 substituted counterparts were significantly less active. nih.gov This highlights a specific spatial requirement within the enzyme's binding pocket that is better accommodated by the geometry of 2-substituted adamantanes.

Further modifications to the adamantane scaffold itself have been explored. For instance, the introduction of an oxygen atom into the hydrocarbon framework was found to be detrimental to 11β-HSD1 inhibitory activity. nih.gov Conversely, research into adamantyl carboxamides and acetamides has led to the discovery of potent inhibitors, with some compounds showing IC₅₀ values in the 100 nM range. nih.gov The optimization of these series also led to the identification of an adamantyl group surrogate, suggesting that while the adamantane moiety is beneficial, other bulky lipophilic groups might also fulfill a similar role, opening avenues for further diversification. nih.gov The primary goal of these modifications is to enhance potency while ensuring high selectivity against the related isozyme 11β-HSD2, inhibition of which can lead to undesirable side effects. nih.govrhhz.net

Table 1: Impact of Adamantane Substitution on 11β-HSD1 Inhibition This table is illustrative, based on findings from cited research.

| Compound Class | Adamantane Substitution Position | Relative Potency (11β-HSD1) | Reference |

|---|---|---|---|

| Adamantyl Amides | C-2 | Potent | nih.gov |

| Adamantyl Amides | C-1 | Weak / Inactive | nih.gov |

| Oxa-adamantane Derivatives | C-2 | Deleterious Effect | nih.gov |

| Adamantyl Carboxamides | N/A | Potent (nM range) | nih.gov |

Role of Difluorobenzamide Core Substitutions in Modulating Activity

The 2,6-difluorobenzamide (B103285) motif is not merely a passive linker but an active contributor to the compound's inhibitory profile. The fluorine atoms at the 2 and 6 positions of the benzamide (B126) ring play a crucial role in conformational control. nih.gov Conformational analysis of 2,6-difluorobenzamide scaffolds reveals that the ortho-difluoro substitution forces the amide group out of the plane of the phenyl ring. nih.gov This creates a non-planar, energetically favorable conformation that is believed to be the "active conformation" for binding to the target enzyme. nih.gov This pre-organization of the molecule can reduce the entropic penalty upon binding, thereby enhancing affinity. nih.gov

Development of Pharmacophore Models

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. researchgate.net For adamantane-based 11β-HSD1 inhibitors, these models are developed using information from known active compounds and the crystal structure of the target enzyme. mdpi.comnih.gov

The development process often begins with molecular docking studies, where virtual compounds are fitted into the active site of the 11β-HSD1 enzyme. mdpi.comdoi.org These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the enzyme's binding pocket. mdpi.com For example, docking studies can reveal how the adamantane moiety fits into a hydrophobic pocket and how the amide group forms hydrogen bonds with the protein backbone. researchgate.net

By analyzing a set of potent inhibitors, a common pharmacophore model can be generated. This model serves as a 3D query for virtual screening of large compound libraries to identify new, structurally diverse molecules with the potential to be active inhibitors. researchgate.net Furthermore, these models are critical for structure-based drug design, where new analogs are designed to have a better fit and stronger interactions with the target, as predicted by the model. nih.gov The agreement between docking scores, predicted binding energies, and experimentally determined biological activity (e.g., IC₅₀ values) serves to validate and refine the pharmacophore models. doi.org

Rational Design Principles for Analog Development

Rational design is an iterative process that leverages structural and mechanistic information to design new molecules with improved properties. nih.govnih.gov For this compound and related 11β-HSD1 inhibitors, this process is heavily guided by SAR data and computational models. researchgate.netnih.gov

The core principles for analog development include:

Structure-Based Design: Utilizing the 3D structure of the 11β-HSD1 enzyme, new analogs are designed to optimize interactions with key active site residues. mdpi.comnih.gov If initial docking studies show that a lead compound fails to interact with important residues, new derivatives can be specifically designed to form these interactions, thereby increasing potency. mdpi.com

Scaffold Hopping and Diversification: While the adamantyl benzamide scaffold is effective, rational design also involves replacing parts of the molecule (scaffold hopping) to discover novel chemical series with potentially better properties. researchgate.net For example, identifying an "adamantyl group surrogate" provides a new lead for diversification that moves away from the original core structure but retains the necessary biological activity. nih.gov

Multi-Property Optimization: Modern drug design goes beyond just potency. It involves the simultaneous optimization of multiple parameters, including selectivity, metabolic stability, solubility, and permeability. nih.gov Computational tools are used to predict these properties for virtual compounds, allowing chemists to prioritize the synthesis of analogs that are most likely to have a balanced, drug-like profile. researchgate.netnih.gov

Iterative SAR Exploration: The process is cyclical. A set of analogs is designed and synthesized based on a hypothesis. rhhz.net These compounds are then tested, and the resulting biological data are used to refine the SAR understanding and inform the design of the next generation of analogs. nih.govrhhz.net This iterative optimization led to the discovery of adamantyl carboxamide inhibitors with IC₅₀ values in the low nanomolar range. nih.gov

By applying these principles, researchers can systematically modify a lead compound like this compound to develop potent, selective, and pharmacokinetically sound candidates for treating metabolic diseases. nih.gov

Advanced Research Directions and Future Perspectives

Development of Fluorescent Probes for Mechanistic Studies

To gain a deeper understanding of how N-(adamantan-2-yl)-2,6-difluorobenzamide interacts with its putative biological target, FtsZ, the development of fluorescently labeled analogues is a critical next step. Such probes would enable high-resolution visualization of the compound's binding events within bacterial cells, providing invaluable insights into its mechanism of action.

The design of these probes could involve conjugating a fluorophore to the adamantane (B196018) or benzamide (B126) scaffold, ideally at a position that does not interfere with its binding to FtsZ. The selection of the fluorophore would be crucial, with considerations for brightness, photostability, and minimal steric hindrance. BODIPY-based dyes, for instance, have been successfully used to create fluorescent probes for other FtsZ inhibitors. frontiersin.org

A potential strategy for creating a fluorescent probe from this compound could involve synthesizing a derivative with a linker on the adamantane moiety, to which a fluorophore can be attached. This approach would leverage the adamantane's solvent-exposed position in the FtsZ binding pocket, as suggested by studies on similar compounds.

Table 1: Potential Fluorophores for Probe Development

| Fluorophore | Excitation (nm) | Emission (nm) | Key Advantages |

| BODIPY-FL | 505 | 511 | Bright, photostable, relatively small |

| FITC | 495 | 519 | Widely available, well-characterized |

| Rhodamine B | 560 | 580 | High quantum yield, good for FRET |

These fluorescent probes could be utilized in a variety of advanced microscopy techniques, including:

Fluorescence Resonance Energy Transfer (FRET): To measure the proximity of the probe to specific amino acid residues within FtsZ, confirming the binding site and orientation.

Super-Resolution Microscopy (e.g., STED, PALM): To visualize the localization of the compound at the Z-ring with unprecedented detail.

High-Throughput Screening: A fluorescence polarization-based assay could be developed to screen for other molecules that compete for the same binding site. nih.govacs.org

Exploration of Novel Biological Targets and Therapeutic Avenues

While FtsZ is the most probable target for this compound based on its chemical structure, the unique properties of the adamantane group suggest the possibility of other biological interactions. mdpi.comresearchgate.net The lipophilic and rigid nature of adamantane can facilitate interactions with other proteins and biological membranes. nih.gov

Future research should therefore include target deconvolution studies to identify any off-target effects or novel mechanisms of action. This could be achieved through techniques such as:

Affinity Chromatography: Using a resin functionalized with this compound to pull down interacting proteins from bacterial cell lysates.

Thermal Proteome Profiling (TPP): To identify proteins that are stabilized or destabilized upon binding to the compound.

Computational Docking and Molecular Dynamics Simulations: To predict potential binding partners beyond FtsZ.

The identification of novel targets could open up new therapeutic avenues for this class of compounds. For example, if this compound is found to interact with proteins involved in biofilm formation, it could be developed as an anti-biofilm agent. Furthermore, adamantane-containing compounds have shown activity against a range of viruses, suggesting that the antiviral potential of this molecule should also be investigated. mdpi.com

Integration of Multi-Omics Data in Comprehensive Compound Research

To build a holistic understanding of the cellular response to this compound, the integration of multiple "omics" datasets is essential. elifesciences.orgelifesciences.org This approach moves beyond a single-target perspective to a systems-level view of the compound's effects.

A comprehensive multi-omics study would involve treating bacteria with the compound and then analyzing changes in the:

Transcriptome (RNA-Seq): To identify genes that are up- or down-regulated in response to the compound, revealing compensatory or stress-response pathways.

Proteome (Mass Spectrometry-based Proteomics): To quantify changes in protein expression levels, which can provide a more direct link to cellular function.

Metabolome (Metabolomics): To measure changes in the levels of small-molecule metabolites, offering a snapshot of the metabolic state of the cell.

Table 2: Illustrative Multi-Omics Experimental Design

| Omics Level | Technique | Potential Insights |

| Transcriptomics | RNA-Sequencing | Identification of stress response genes, altered metabolic pathways. |

| Proteomics | LC-MS/MS | Changes in protein abundance, post-translational modifications. |

| Metabolomics | GC-MS or LC-MS | Perturbations in central carbon metabolism, amino acid biosynthesis. |

By integrating these datasets, researchers can construct detailed models of the compound's mode of action, identify potential resistance mechanisms, and discover synergistic interactions with other antibiotics. elifesciences.org

Potential Applications in Chemical Biology Tools and Probes

Beyond its potential as a therapeutic agent, the unique properties of this compound make it an attractive scaffold for the development of chemical biology tools. nih.gov The adamantane moiety, in particular, can serve as a versatile handle for various applications.

Activity-Based Probes (ABPs): An ABP based on this compound could be designed to covalently label FtsZ or other target proteins. This would involve incorporating a reactive group, such as a fluorophosphonate or an epoxide, onto the adamantane scaffold.

PROTACs (Proteolysis-Targeting Chimeras): The compound could be developed into a PROTAC by linking it to an E3 ubiquitin ligase-recruiting ligand. This would result in the targeted degradation of FtsZ, offering a novel antibacterial strategy.

Drug Delivery Systems: The lipophilic nature of the adamantane group could be exploited for the development of targeted drug delivery systems. nih.gov For example, the compound could be incorporated into liposomes or nanoparticles to improve its solubility and cellular uptake.

The development of these chemical biology tools would not only advance our understanding of bacterial cell division but also provide new strategies for combating infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(adamantan-2-yl)-2,6-difluorobenzamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with an adamantane-derived amine under anhydrous conditions. For similar difluorobenzamide derivatives, reactions are conducted in polar aprotic solvents (e.g., DMSO) at low temperatures (0°C) to minimize side reactions . Purification often employs flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or ether . Monitoring reaction progress via TLC or HPLC (C18 columns, UV detection at 254 nm) ensures intermediate quality. Adamantane moieties may require extended reaction times due to steric hindrance .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR : ¹⁹F NMR is essential to confirm fluorine substitution patterns, while ¹H NMR resolves adamantane proton environments (δ ~1.5–2.2 ppm for bridgehead hydrogens) .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using Bruker SMART APEX CCD systems) resolves absolute configuration and intermolecular interactions. SHELX programs are standard for refinement, particularly for handling disordered groups (e.g., flexible side chains) . For adamantane derivatives, slow evaporation from ethanol often yields diffraction-quality crystals .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Adopt protocols from structurally related benzamides:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.

- Waste Disposal : Classify as hazardous organic waste; consult institutional guidelines for incineration or solvent recovery . Toxicity data from analogs (e.g., noviflumuron) suggest potential organ damage with prolonged exposure, necessitating strict exposure controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial activity?

- Methodological Answer : SAR strategies from related 2,6-difluorobenzamides targeting FtsZ (a bacterial cell division protein) suggest:

- Hydrophobic Modifications : Introduce branched alkyl or halogenated side chains to enhance binding to FtsZ’s hydrophobic cleft . For adamantane derivatives, evaluate substitutions at the adamantane C2 position for steric and electronic effects.

- Activity Assays : Use MIC determinations against S. aureus and B. subtilis with broth microdilution (CLSI guidelines). Compare IC₅₀ values in FtsZ polymerization inhibition assays (turbidity measurements at 340 nm) .

Q. How can crystallographic data resolve contradictions in proposed binding modes?

- Methodological Answer : Discrepancies between computational docking and experimental bioactivity can arise from crystal packing effects. For example:

- Hydrogen Bonding Networks : In analogs like N-[3,5-dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, N-H⋯O bonds form extended chains, which may compete with target binding . Use SHELXL to refine H-atom positions and validate hydrogen-bond geometries .

- Disorder Modeling : For flexible adamantane groups, apply PART instructions in SHELX to model occupancy ratios .

Q. What experimental strategies mitigate challenges in analyzing bioactivity data with low solubility?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation .

- In vitro Assays : Include solubility controls (e.g., dynamic light scattering) to confirm compound dispersion. For cell-based assays, pre-dissolve in DMSO and dilute in culture media to avoid precipitation .

Q. How do computational methods complement crystallography in understanding conformational flexibility?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate adamantane-fluorobenzamide dynamics in explicit solvent (e.g., GROMACS) to identify stable conformers. Compare with crystal structure torsion angles (e.g., benzene-adamantane dihedral angles) .

- Density Functional Theory (DFT) : Calculate energy barriers for rotation of the adamantane moiety (B3LYP/6-31G* level) to rationalize observed crystallographic disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.